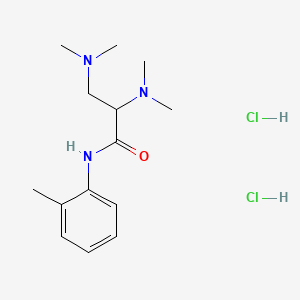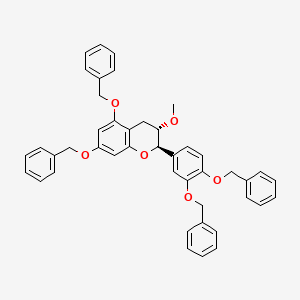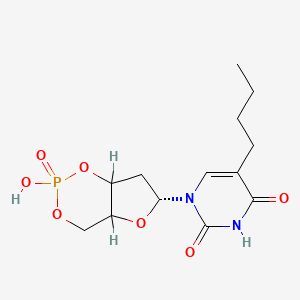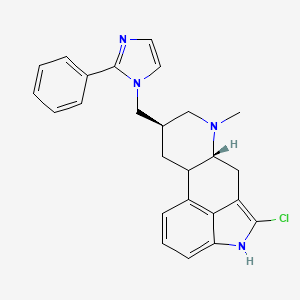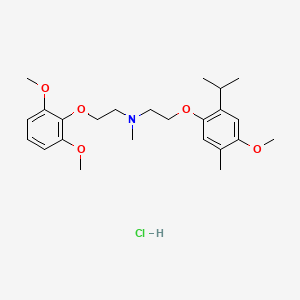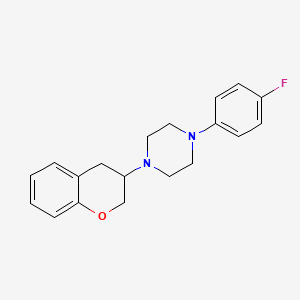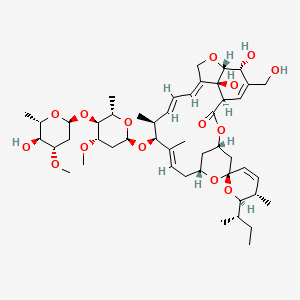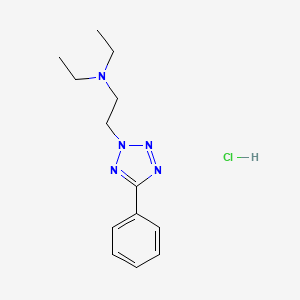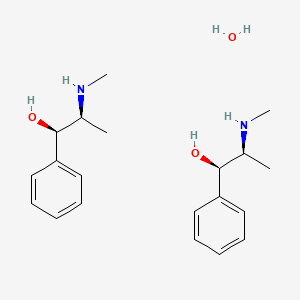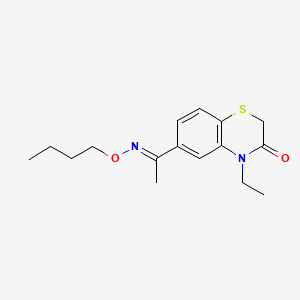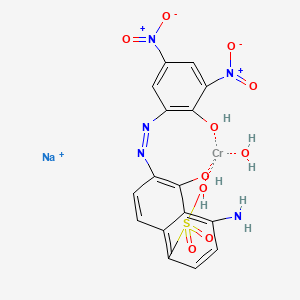
Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) is a complex organic compound with the molecular formula C16H9CrN5O10SNa and a molecular weight of 542.40. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Preparation Methods
The synthesis of Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) involves several steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-3,5-dinitroaniline to form the corresponding diazonium salt.
Coupling Reaction: This diazonium salt is then coupled with 4-amino-5-hydroxy-1-naphthalenesulfonic acid under controlled pH conditions to form the azo compound.
Chromate Complex Formation: The resulting azo compound is then reacted with a chromium salt to form the final chromate complex
Industrial production methods typically involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) undergoes various chemical reactions:
Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions, often leading to the formation of different derivatives.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and reducing agents like sodium dithionite . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a complexing agent in coordination chemistry.
Medicine: Research is ongoing into its potential use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is widely used in the dyeing industry for coloring textiles and other materials.
Mechanism of Action
The mechanism by which Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) exerts its effects involves complex formation and electron transfer processes. The chromate component can interact with various molecular targets, including proteins and nucleic acids, through coordination bonds and electrostatic interactions. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other azo dyes and chromate complexes:
Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulfonate: This compound is similar in structure but lacks the chromate component, making it less versatile in certain applications.
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt: This compound is used primarily as a dye intermediate and lacks the complexing ability of the chromate component.
4-Amino-1-naphthalenesulfonic acid: Known for its use in dye synthesis, this compound does not have the same range of applications due to the absence of the chromate group.
The uniqueness of Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) lies in its ability to form stable complexes with a variety of substrates, making it highly versatile in both research and industrial applications.
Properties
CAS No. |
94021-50-8 |
|---|---|
Molecular Formula |
C16H13CrN5NaO10S+ |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
sodium;4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-1-sulfonic acid;chromium;hydrate |
InChI |
InChI=1S/C16H11N5O9S.Cr.Na.H2O/c17-9-2-4-13(31(28,29)30)8-1-3-10(16(23)14(8)9)18-19-11-5-7(20(24)25)6-12(15(11)22)21(26)27;;;/h1-6,22-23H,17H2,(H,28,29,30);;;1H2/q;;+1; |
InChI Key |
ZTTALKXGJHIFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)O)N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O.O.[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)

